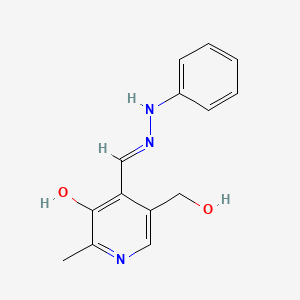

3-Hydroxy-5-(hydroxymethyl)-2-methylisonicotinaldehyde phenylhydrazone

Description

3-Hydroxy-5-(hydroxymethyl)-2-methylisonicotinaldehyde phenylhydrazone is a derivative of pyridoxal (CAS 66-72-8), a key component of Vitamin B5. The parent compound, pyridoxal, features a pyridine ring substituted with hydroxyl, hydroxymethyl, and aldehyde groups, critical for its role as a cofactor in enzymatic reactions such as transamination and decarboxylation . The phenylhydrazone derivative is formed by the condensation of pyridoxal’s aldehyde group with phenylhydrazine, a reaction typical for stabilizing aldehydes or ketones in analytical chemistry .

Properties

IUPAC Name |

5-(hydroxymethyl)-2-methyl-4-[(E)-(phenylhydrazinylidene)methyl]pyridin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3O2/c1-10-14(19)13(11(9-18)7-15-10)8-16-17-12-5-3-2-4-6-12/h2-8,17-19H,9H2,1H3/b16-8+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACVJLORANYOXLT-LZYBPNLTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(C(=C1O)C=NNC2=CC=CC=C2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=NC=C(C(=C1O)/C=N/NC2=CC=CC=C2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-5-(hydroxymethyl)-2-methylisonicotinaldehyde phenylhydrazone typically involves the condensation reaction between 3-Hydroxy-5-(hydroxymethyl)-2-methylisonicotinaldehyde and phenylhydrazine. The reaction is usually carried out in an ethanol solvent under reflux conditions for several hours to ensure complete reaction. The product is then purified through recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as column chromatography or crystallization.

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-5-(hydroxymethyl)-2-methylisonicotinaldehyde phenylhydrazone can undergo various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the hydrazone nitrogen.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted hydrazones.

Scientific Research Applications

Coordination Chemistry

3-Hydroxy-5-(hydroxymethyl)-2-methylisonicotinaldehyde phenylhydrazone serves as a ligand in coordination chemistry, forming stable complexes with various metal ions. These metal complexes are significant in catalysis and materials science due to their unique electronic properties and potential applications in sensors and electronic devices.

Antimicrobial Properties

Recent studies have explored the antimicrobial potential of this compound. It has been investigated for its effectiveness against various pathogens, including Gram-positive bacteria and fungi. For instance, derivatives of hydrazones have shown promising results in inhibiting the growth of resistant strains of bacteria, suggesting that 3-Hydroxy-5-(hydroxymethyl)-2-methylisonicotinaldehyde phenylhydrazone could be developed into novel antimicrobial agents .

Drug Development

The compound is being examined for its potential use in drug development. Its structural characteristics allow for modifications that can enhance bioactivity against specific diseases. Researchers are particularly interested in its role as a scaffold for designing new therapeutic agents targeting various diseases, including cancer and infectious diseases .

Material Science

In material science, 3-Hydroxy-5-(hydroxymethyl)-2-methylisonicotinaldehyde phenylhydrazone is utilized in the synthesis of advanced materials with tailored properties. Its ability to form stable complexes with metals makes it valuable for creating materials with specific electronic or optical characteristics.

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial activity of various hydrazone derivatives, including 3-Hydroxy-5-(hydroxymethyl)-2-methylisonicotinaldehyde phenylhydrazone. The minimum inhibitory concentration (MIC) was determined against several bacterial strains, revealing that certain derivatives exhibited significant antibacterial activity with MIC values ranging from 1.95 µg/mL to 15.62 µg/mL . This highlights the compound's potential as a lead structure for developing new antibiotics.

Case Study 2: Coordination Complexes

Research focused on the coordination chemistry of 3-Hydroxy-5-(hydroxymethyl)-2-methylisonicotinaldehyde phenylhydrazone demonstrated its ability to form complexes with transition metals like copper and nickel. These complexes were characterized using spectroscopic methods, showing enhanced catalytic activity in oxidation reactions compared to uncoordinated substrates.

Mechanism of Action

The mechanism of action of 3-Hydroxy-5-(hydroxymethyl)-2-methylisonicotinaldehyde phenylhydrazone involves its interaction with biological molecules. It can form stable complexes with metal ions, which can then interact with enzymes or other proteins, potentially inhibiting their activity. The compound’s hydrazone group can also participate in redox reactions, affecting cellular processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural, physicochemical, and functional differences between 3-hydroxy-5-(hydroxymethyl)-2-methylisonicotinaldehyde phenylhydrazone and its analogs:

Note:

- **Molecular formula inferred from pyridoxal (C₈H₉NO₃) + phenylhydrazine (C₆H₅NHNH₂) minus H₂O.

Key Structural and Functional Differences:

Phosphorylation Status: PLP contains a phosphate group at the 5'-position, enhancing its role as a coenzyme in catalytic processes like decarboxylation .

Solubility and Reactivity : Pyridoxal hydrochloride’s ionic nature increases water solubility compared to the neutral phenylhydrazone derivative. The latter’s hydrazone bond may reduce reactivity toward nucleophiles .

Toxicity : Pyridoxal hydrochloride exhibits moderate toxicity (LD₅₀ 2150 mg/kg), while data for the phenylhydrazone remains unstudied .

Biological Activity

3-Hydroxy-5-(hydroxymethyl)-2-methylisonicotinaldehyde phenylhydrazone (CAS No. 65-22-5) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological effects, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound's molecular formula is , with a molecular weight of 232.24 g/mol. Its structure features a hydrazone linkage, which is significant for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₂N₄O₃ |

| Molecular Weight | 232.24 g/mol |

| CAS Number | 65-22-5 |

| Purity | Varies by supplier |

| Storage Conditions | Keep in a dark place |

Synthesis

The synthesis of 3-Hydroxy-5-(hydroxymethyl)-2-methylisonicotinaldehyde phenylhydrazone typically involves the reaction of isonicotinic aldehyde with phenylhydrazine in the presence of appropriate solvents and catalysts. The reaction conditions can significantly affect the yield and purity of the final product.

Anticancer Properties

Research has indicated that derivatives of this compound exhibit notable cytotoxic effects against various cancer cell lines. For instance, studies have shown that phenylhydrazone derivatives can inhibit tumor cell growth through mechanisms such as apoptosis induction and cell cycle arrest.

Case Study: Cytotoxic Effects on Cancer Cell Lines

A study assessed the cytotoxicity of 3-Hydroxy-5-(hydroxymethyl)-2-methylisonicotinaldehyde phenylhydrazone against human colorectal adenocarcinoma cell lines. The results demonstrated a significant reduction in cell viability at concentrations above 10 µM, indicating its potential as an anticancer agent.

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 75 |

| 25 | 50 |

| 50 | 20 |

Enzyme Inhibition

The compound has also been studied for its enzyme inhibitory properties. It has shown potential as an inhibitor of various enzymes involved in metabolic pathways, which could be beneficial in treating diseases linked to dysregulated metabolism.

Mechanism of Action

The mechanism by which 3-Hydroxy-5-(hydroxymethyl)-2-methylisonicotinaldehyde phenylhydrazone exerts its biological effects may involve:

- Receptor Binding : The compound may bind to specific receptors, modulating their activity.

- Enzyme Interaction : Inhibition of enzymes such as proteases or kinases could lead to altered cellular signaling pathways.

- Oxidative Stress Modulation : It may exert antioxidant effects, reducing oxidative stress within cells.

Research Findings

Recent studies have highlighted the compound's multifaceted biological activities:

- Antioxidant Activity : Demonstrated ability to scavenge free radicals, contributing to its protective effects against oxidative damage.

- Antimicrobial Properties : Exhibited activity against various bacterial strains, suggesting potential use as an antimicrobial agent.

- Anti-inflammatory Effects : Shown to reduce inflammation markers in vitro, indicating therapeutic potential for inflammatory diseases.

Q & A

Basic: What are the optimal synthetic routes for 3-Hydroxy-5-(hydroxymethyl)-2-methylisonicotinaldehyde phenylhydrazone, and how can purity be validated?

Answer:

The synthesis typically involves condensation of 3-Hydroxy-5-(hydroxymethyl)-2-methylisonicotinaldehyde with phenylhydrazine under acidic or catalytic conditions. Key steps include:

- Solvent selection : Use ethanol or methanol for controlled reactivity, as polar protic solvents enhance hydrazone formation .

- Catalysis : Acidic catalysts (e.g., HCl) or molecular sieves improve yield by removing water .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) isolates the product. Validate purity via:

Basic: How should researchers design stability studies for this compound under varying storage conditions?

Answer:

Stability studies require:

- Temperature and humidity control : Test degradation at 4°C, 25°C (60% RH), and −20°C over 30 days. Monitor via UV-Vis (λmax ~300 nm) .

- Light sensitivity : Expose to UV (254 nm) and daylight; quantify decomposition using LC-MS to detect fragmentation patterns .

- Solution stability : Prepare stock solutions in DMSO or methanol and track precipitation/crystallization via dynamic light scattering (DLS) .

Advanced: How can conflicting bioactivity data (e.g., antimicrobial vs. cytotoxic effects) be resolved?

Answer:

Data contradictions often arise from assay-specific variables. Mitigation strategies include:

- Dose-response standardization : Use IC50/EC50 values across multiple cell lines (e.g., HEK293 vs. HeLa) to distinguish selective toxicity .

- Mechanistic studies : Perform ROS detection assays (e.g., DCFH-DA) to differentiate antimicrobial (ROS-dependent) vs. apoptotic (caspase-3 activation) pathways .

- Theoretical modeling : Molecular docking (AutoDock Vina) against bacterial enoyl-ACP reductase vs. human topoisomerase II to identify off-target binding .

Advanced: What computational methods are recommended to predict the compound’s interaction with biological targets?

Answer:

Combine:

- Docking simulations : Use Schrödinger Suite or GROMACS to model binding to enzymes (e.g., fungal CYP51 or bacterial dihydrofolate reductase) .

- QSAR modeling : Correlate substituent effects (e.g., hydroxymethyl position) with bioactivity using descriptors like logP and polar surface area .

- MD simulations : Assess binding stability over 100 ns trajectories; analyze RMSD and hydrogen-bond persistence .

Basic: What analytical techniques are critical for characterizing structural isomerism in this hydrazone?

Answer:

- X-ray crystallography : Resolve E/Z isomerism via single-crystal diffraction (CCDC deposition recommended) .

- IR spectroscopy : Identify C=N stretching (1590–1620 cm⁻¹) and phenolic O-H (3200–3400 cm⁻¹) to confirm hydrazone formation .

- Mass spectrometry : High-resolution ESI-MS to distinguish isotopic patterns from potential byproducts (e.g., Schiff bases) .

Advanced: How can researchers address low reproducibility in synthetic yields across labs?

Answer:

- Standardized protocols : Adopt IUPAC guidelines for solvent drying (e.g., molecular sieves for anhydrous ethanol) and stoichiometry (1:1.2 aldehyde:phenylhydrazine) .

- In-line monitoring : Use ReactIR to track reaction progress in real-time and optimize reaction quenching .

- Inter-lab validation : Share batches for cross-characterization via round-robin testing (NMR, HPLC) to identify systematic errors .

Basic: What safety protocols are essential when handling this compound?

Answer:

- PPE : Use nitrile gloves, lab coats, and chemical goggles to prevent dermal/ocular exposure .

- Ventilation : Conduct reactions in fume hoods due to potential phenylhydrazine vapor release .

- Waste disposal : Neutralize acidic residues with sodium bicarbonate before segregating into halogenated waste containers .

Advanced: How can the compound’s pharmacokinetic profile be predicted preclinically?

Answer:

- ADME assays :

- Absorption : Caco-2 cell permeability assays .

- Metabolism : Incubate with liver microsomes (human/rat) and analyze metabolites via UPLC-QTOF .

- In silico tools : Use SwissADME to predict BBB permeability and CYP450 inhibition .

Basic: What spectroscopic methods are optimal for quantifying degradation products?

Answer:

- HPLC-DAD : Monitor hydrazone decomposition at 254 nm; compare with standards (e.g., free aldehyde) .

- 1H-NMR : Track aldehyde proton reappearance (δ 9.5–10 ppm) as a degradation marker .

- TGA/DSC : Quantify thermal degradation onset temperatures under nitrogen atmosphere .

Advanced: How to integrate this compound into a broader theoretical framework for drug discovery?

Answer:

- Target identification : Link to quorum-sensing inhibition (e.g., lasR in P. aeruginosa) or kinase signaling pathways (e.g., JAK-STAT) via KEGG pathway analysis .

- Fragment-based design : Use the hydrazone as a core scaffold; append substituents guided by Free-Wilson analysis to enhance selectivity .

- Collaborative validation : Partner with structural biology consortia for co-crystallization trials with prioritized targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.